molecular formula C18H22N2O3S B5755748 2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B5755748
M. Wt: 346.4 g/mol
InChI Key: PKNMFMHCHBRORE-UHFFFAOYSA-N
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Description

2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group and a methyl-substituted aniline moiety.

Properties

IUPAC Name

2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-8-4-6-10-16(14)12-19-18(21)13-20(24(3,22)23)17-11-7-5-9-15(17)2/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMFMHCHBRORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The aniline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions. The final step involves the acylation of the sulfonylated aniline with an appropriate acylating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
  • This compound

Uniqueness

The unique structure of this compound, particularly the presence of the sulfonyl group and the specific substitution pattern on the aromatic ring, distinguishes it from other similar compounds

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